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Compound of Interest

Compound Name: 2-Chloro-5-ethylnicotinaldehyde

CAS No.: 863215-21-8

Cat. No.: B3057914

Get Quote

Executive Summary & Chemical Profile
2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8; MW: 169.61 g/mol ) is a highly

versatile, bifunctional building block extensively utilized in the discovery of novel

pharmaceuticals and agrochemicals. Synthesized primarily via the regioselective Vilsmeier-

Haack formylation of enamides [1][2], this compound features a unique arrangement of

electrophilic centers: an aldehyde group at the C3 position and a labile chlorine atom at the C2

position. This specific substitution pattern makes it an indispensable precursor for the rapid

construction of complex, fused nitrogen-containing heterocycles.

Mechanistic Rationale: The Power of Orthogonal
Reactivity
The strategic value of 2-chloro-5-ethylnicotinaldehyde lies in its orthogonal reactivity. As a

Senior Application Scientist, understanding the causality behind its reactivity is critical for

designing efficient synthetic routes:
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C3-Aldehyde (Electrophilic Condensation): The aldehyde is highly reactive toward primary

amines, hydrazines, and active methylene compounds. It serves as the initial anchoring point

for cascade reactions.

C2-Chloro (Nucleophilic Aromatic Substitution - SNAr): The chlorine atom is activated by the

electron-withdrawing nature of both the adjacent pyridine nitrogen and the C3-aldehyde.

Once the aldehyde is converted into an imine or hydrazone, the C2-chloro group becomes

highly susceptible to intramolecular SNAr, driving ring closure [3].
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Fig 1. Orthogonal reactivity profile of 2-chloro-5-ethylnicotinaldehyde in organic synthesis.

Quantitative Summary of Synthetic Applications
To facilitate experimental planning, the following table summarizes the typical reaction

parameters and yields when utilizing 2-chloro-5-ethylnicotinaldehyde across various

synthetic workflows.
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Reaction Type Target Scaffold Key Reagents Temp / Time Typical Yield

Hydrazone

Condensation +

SNAr

Pyrazolo[3,4-

b]pyridines

Arylhydrazine,

Cs₂CO₃, DMSO

65–110 °C, 0.5–

12 h
65–75%

Knoevenagel +

SNAr

Pyrido[2,3-

d]pyrimidines

Amidines/Ureas,

K₂CO₃, Dioxane
Reflux, 4–6 h 70–80%

Reductive

Amination

Imidacloprid

Analogues

Primary amine,

NaBH(OAc)₃,

DCE

RT, 2–4 h 80–90%

Key Workflow 1: Synthesis of Pyrazolo[3,4-
b]pyridines
Pyrazolo[3,4-b]pyridines are critical pharmacophores found in various kinase inhibitors and

cardiovascular drugs (e.g., Riociguat) [4]. The synthesis leverages the sequential condensation

of an arylhydrazine with the C3-aldehyde, followed by a base-mediated SNAr cyclization.

Causality & Experimental Design
Solvent Choice (DMSO): Dimethyl sulfoxide (DMSO) is selected as a polar aprotic solvent. It

accelerates the SNAr step by poorly solvating the nucleophilic secondary nitrogen of the

hydrazone intermediate, thereby drastically increasing its reactivity.

Base Selection (Cs₂CO₃): While spontaneous SNAr can occur with highly activated systems,

nicotinaldehyde derivatives often stall at the hydrazone stage. Cesium carbonate is preferred

over weaker bases because the large ionic radius of the cesium cation provides a "naked,"

highly active carbonate anion. This efficiently deprotonates the hydrazone without inducing

unwanted side reactions like the Cannizzaro reaction [3][4].
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Fig 2. Reaction pathway for the synthesis of pyrazolo[3,4-b]pyridines via SNAr cyclization.

Protocol: One-Pot Synthesis of 5-Ethyl-1-aryl-1H-
pyrazolo[3,4-b]pyridines
This protocol is designed as a self-validating system with built-in in-process controls (IPCs).

Condensation Phase: In an oven-dried, 50 mL round-bottom flask, dissolve 2-chloro-5-
ethylnicotinaldehyde (1.0 equiv, 5.0 mmol) and the desired arylhydrazine (1.05 equiv, 5.25

mmol) in anhydrous DMSO (15 mL).

IPC Check 1: Stir the mixture at room temperature for 30 minutes. Monitor the

disappearance of the aldehyde signal via TLC (Hexanes:EtOAc 3:1). The intermediate

hydrazone will appear as a distinct, more polar spot. Do not proceed until the aldehyde is

completely consumed.

Cyclization Phase: Once hydrazone formation is confirmed, add Cs₂CO₃ (2.0 equiv, 10.0

mmol) in one portion.

Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 65–70 °C

for 30–60 minutes.

IPC Check 2: Sample the reaction and check via LC-MS or TLC. The hydrazone

intermediate should transition to a highly UV-active, slightly less polar spot corresponding to

the cyclized pyrazolo[3,4-b]pyridine.

Workup: Cool the reaction to room temperature and slowly quench by pouring into 50 mL of

ice-cold water. Stir vigorously for 15 minutes to precipitate the crude product.

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the

combined organic layers with brine (2 × 20 mL) to remove residual DMSO, dry over

anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue via silica gel

column chromatography.

Key Workflow 2: Construction of Pyrido[2,3-
d]pyrimidines
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Pyrido[2,3-d]pyrimidines are prominent scaffolds in oncology and agrochemistry. They are

synthesized via a condensation of the aldehyde with an amidine or urea derivative, followed by

intramolecular cyclization [5].

Causality & Experimental Design
Reagent Stoichiometry: Amidines are typically introduced as stable hydrochloride salts.

Therefore, an excess of base (K₂CO₃, 2.5 equiv) is strictly required—first to liberate the free

amidine base for the initial Knoevenagel-type condensation, and subsequently to drive the

SNAr ring closure.

Thermodynamic Control: Refluxing in 1,4-dioxane provides the optimal thermal energy (~100

°C) required to overcome the activation barrier of the final aromatization step, ensuring high

yields of the fully conjugated fused system.

Protocol: Synthesis of Pyrido[2,3-d]pyrimidine
Derivatives

Preparation: Charge a 100 mL pressure-rated reaction vessel with 2-chloro-5-
ethylnicotinaldehyde (1.0 equiv, 5.0 mmol) and the desired amidine hydrochloride (1.2

equiv, 6.0 mmol).

Solvent & Base Addition: Add 25 mL of anhydrous 1,4-dioxane, followed by finely powdered

K₂CO₃ (2.5 equiv, 12.5 mmol).

Reaction Execution: Purge the vessel with nitrogen for 5 minutes, seal, and heat the mixture

to reflux (100 °C) with vigorous stirring for 4–6 hours.

IPC Check: Monitor the reaction by TLC (DCM:MeOH 95:5). The reaction is complete when

the starting aldehyde is consumed and a single, dominant fluorescent spot is observed under

254 nm UV light.

Isolation: Cool the vessel to room temperature. Filter the suspension through a Celite pad to

remove inorganic salts (KCl, unreacted K₂CO₃), washing the pad with an additional 15 mL of

dioxane.
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Crystallization: Concentrate the filtrate under vacuum to approximately 20% of its original

volume. Add cold ethanol (10 mL) to induce crystallization. Collect the pure pyrido[2,3-

d]pyrimidine derivative via vacuum filtration and dry overnight.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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